An In-Depth Technical Guide to 4,4'-Diisopropylbiphenyl: Properties, Structure, and Applications
An In-Depth Technical Guide to 4,4'-Diisopropylbiphenyl: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, reactivity, and applications of 4,4'-diisopropylbiphenyl (CAS No. 18970-30-4). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile aromatic compound. The guide synthesizes data from spectroscopic analyses, crystallographic studies, and established chemical literature to offer field-proven insights and practical methodologies.
Introduction and Chemical Identity
4,4'-Diisopropylbiphenyl is a symmetrically substituted aromatic hydrocarbon. Its molecular structure, consisting of a biphenyl core with isopropyl groups at the para positions of each phenyl ring, imparts a unique combination of thermal stability, lipophilicity, and specific solvency characteristics. These properties make it a valuable intermediate and functional material in a range of industrial and research applications.
Key Identifiers: [1]
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IUPAC Name: 1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene[1]
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Synonyms: p,p'-Diisopropylbiphenyl, 4,4'-Bis(1-methylethyl)-1,1'-biphenyl[1]
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CAS Number: 18970-30-4[1]
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Molecular Formula: C₁₈H₂₂[1]
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Molecular Weight: 238.37 g/mol [1]
Molecular and Electronic Structure
The electronic structure of 4,4'-diisopropylbiphenyl is characterized by the π-systems of the two phenyl rings. The isopropyl groups are electron-donating through hyperconjugation and inductive effects, which can influence the reactivity of the aromatic rings in electrophilic substitution reactions.
A critical structural parameter for biphenyl derivatives is the dihedral angle between the planes of the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-hydrogens and the electronic stabilization of a planar conformation that maximizes π-conjugation. For 4,4'-diisopropylbiphenyl, the crystal structure reveals a non-planar conformation in the solid state.[1]
Caption: 2D chemical structure of 4,4'-Diisopropylbiphenyl.
Physicochemical Properties
The physical and chemical properties of 4,4'-diisopropylbiphenyl are summarized in the table below. These properties are crucial for its application as a solvent, heat transfer fluid, and chemical intermediate.
| Property | Value | Source |
| Appearance | Pale-tan to white solid with a fragrant, aromatic odor | [2] |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 334.85 °C | [2] |
| Density | 0.955 g/cm³ at 20 °C | [2] |
| Water Solubility | Insoluble | [2] |
| logP (Octanol-Water Partition Coefficient) | 5.600 (estimated) | [2] |
| Vapor Pressure | Negligible at room temperature | [2] |
| Flash Point | 175 °C (open cup) | [3] |
| Autoignition Temperature | 422 °C | [3] |
Synthesis and Reactivity
Synthesis
The most common and industrially viable method for the synthesis of 4,4'-diisopropylbiphenyl is the Friedel-Crafts alkylation of biphenyl with propylene or an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4] The para-selectivity is driven by the steric bulk of the isopropyl group, which disfavors substitution at the ortho positions.
Reaction Scheme:
Experimental Protocol: Laboratory-Scale Friedel-Crafts Isopropylation of Biphenyl
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Materials: Biphenyl, anhydrous aluminum chloride (AlCl₃), 2-chloropropane, anhydrous dichloromethane (DCM), distilled water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath, separatory funnel.
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add biphenyl (1 equivalent) and anhydrous DCM.
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Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ (0.3 equivalents) in portions.
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Add 2-chloropropane (2.5 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Slowly quench the reaction by pouring the mixture over crushed ice with vigorous stirring.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
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Caption: Experimental workflow for the synthesis of 4,4'-Diisopropylbiphenyl.
Reactivity
The reactivity of 4,4'-diisopropylbiphenyl is primarily centered on the isopropyl groups and the aromatic rings.
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Oxidation of Isopropyl Groups: The benzylic hydrogens of the isopropyl groups are susceptible to oxidation. Under controlled oxidation conditions, 4,4'-diisopropylbiphenyl can be converted to biphenyl-4,4'-dicarboxylic acid, a valuable monomer for high-performance polymers.[5] The oxidation proceeds via a cumene hydroperoxide-type intermediate.[5][6]
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Electrophilic Aromatic Substitution: The biphenyl core can undergo further electrophilic substitution reactions such as nitration and halogenation. The presence of the electron-donating isopropyl groups activates the rings towards substitution, and the directing effects will favor substitution at the ortho positions relative to the isopropyl groups. However, steric hindrance will play a significant role in the regioselectivity of these reactions.[7][8]
Spectroscopic Characterization
The structure of 4,4'-diisopropylbiphenyl can be unequivocally confirmed by a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a doublet for the methyl protons and a septet for the methine proton of the isopropyl groups. The aromatic region will show a set of signals corresponding to the AA'BB' spin system of the para-substituted phenyl rings.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl and methine carbons of the isopropyl groups, as well as four signals for the aromatic carbons due to the symmetry of the molecule.[9]
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Mass Spectrometry: The electron ionization mass spectrum typically shows a prominent molecular ion peak (m/z = 238). A characteristic fragmentation pattern involves the loss of a methyl group (m/z = 223) and an isopropyl group (m/z = 195).[10]
Applications
The unique properties of 4,4'-diisopropylbiphenyl have led to its use in several specialized applications:
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High-Performance Solvent: Due to its high boiling point, low volatility, and excellent thermal stability, it is used as a high-boiling, nonpolar solvent in various chemical processes and formulations, including coatings and inks.[11] Its good solvency for dyes makes it particularly useful in carbonless copy paper.[12]
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Heat Transfer Fluid: Its high thermal stability and wide liquid range make it a suitable component in synthetic heat transfer fluids for high-temperature applications.[11] Mixtures containing diisopropyl biphenyl offer reliable performance and resistance to fouling.[3]
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Chemical Intermediate: It serves as a key starting material for the synthesis of biphenyl-4,4'-dicarboxylic acid, which is a monomer for liquid crystal polymers and other high-performance polyesters and polyamides.
Safety and Handling
4,4'-Diisopropylbiphenyl is a stable compound under normal conditions. However, it is important to handle it with appropriate safety precautions. It may cause skin and eye irritation.[10] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, should be followed. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
4,4'-Diisopropylbiphenyl is a valuable aromatic compound with a well-defined set of chemical and physical properties. Its robust thermal stability, specific solvency, and reactivity make it a versatile molecule in both industrial and academic settings. A thorough understanding of its synthesis, structure, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the development of new materials and chemical processes.
References
- Hock, H., & Lang, S. (1944). Autoxidation of hydrocarbons, IX: On peroxides of benzene derivatives. Berichte der deutschen chemischen Gesellschaft (A and B Series), 77(3-4), 257-264.
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PubChem. (n.d.). 4,4'-Diisopropylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). 4,4'-Diisopropylbiphenyl. Retrieved from [Link]
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Schultz Canada Chemicals Ltd. (2018, November 13). New High Boiling Point Solvents: Applications of Diisopropylbiphenyl and Diisopropylnaphthalene. Retrieved from [Link]
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Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). Diisopropyl Biphenyl, DYNOVA®. Retrieved from [Link]
- The Friedel-Crafts Reaction. (2014, February 27). Chem 221, Section 01, Spring 2014.
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NIST. (n.d.). 4,4'-Diisopropylbiphenyl. NIST Chemistry WebBook. Retrieved from [Link]
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Vedantu. (n.d.). Isopropylbenzene is oxidized in the presence of air class 12 chemistry CBSE. Retrieved from [Link]
- Khan, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18471.
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JoVE. (n.d.). Electrophilic Aromatic Nitration of Alkylbenzenes. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
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